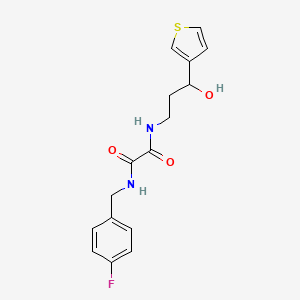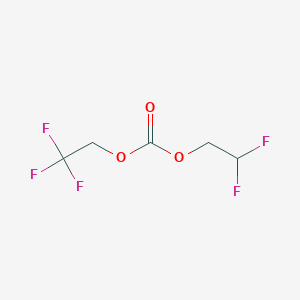
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C5H5F5O3 and a molecular weight of 208.08 g/mol . It is a colorless liquid with a predicted boiling point of 116.3°C and a density of 1.400 g/cm³ . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
作用機序
Target of Action
It is often used as an electrolyte additive in the battery industry .
Mode of Action
As an electrolyte additive, it likely interacts with the electrolyte components to enhance the performance and stability of lithium-ion batteries .
Result of Action
It has been found to improve the cycle performance of lithium metal cells by forming a lif-rich solid electrolyte interphase (sei) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate. Its remarkable thermal and electrochemical stability make it an excellent choice for use in high-temperature and high-voltage applications .
準備方法
The synthesis of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2-difluoroethanol with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2-difluoroethanol and 2,2,2-trifluoroethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
類似化合物との比較
2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate can be compared with other similar compounds such as:
Ethyl 2,2,2-trifluoroethyl carbonate: This compound has similar applications but differs in the presence of an ethyl group instead of a difluoroethyl group.
Bis(2,2,2-trifluoroethyl) carbonate: Known for its use in battery applications, this compound has two trifluoroethyl groups and is used as an electrolyte additive.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is used in lithium-metal batteries and has unique properties due to its ether linkage.
The uniqueness of this compound lies in its specific combination of difluoroethyl and trifluoroethyl groups, which impart distinct chemical properties and reactivity.
特性
IUPAC Name |
2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O3/c6-3(7)1-12-4(11)13-2-5(8,9)10/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTWAHHQPNARES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)

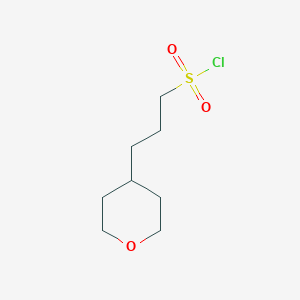
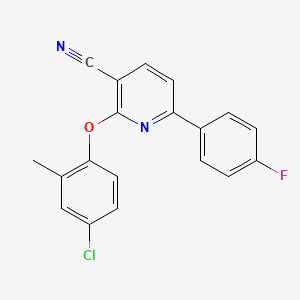
![5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851037.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2851038.png)
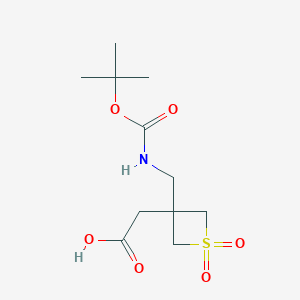
![4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2851042.png)
![N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2851043.png)

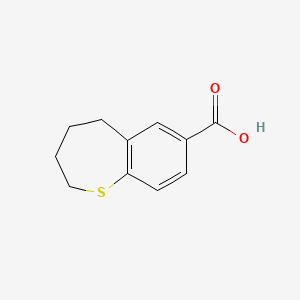
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2851046.png)
